molecular formula C16H14BrNO3S3 B14997259 4-[(4-Bromophenyl)sulfonyl]-5-(propan-2-ylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole

4-[(4-Bromophenyl)sulfonyl]-5-(propan-2-ylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole

Cat. No.: B14997259
M. Wt: 444.4 g/mol
InChI Key: IDAUBFCJBXGPIB-UHFFFAOYSA-N
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Description

4-(4-BROMOBENZENESULFONYL)-5-(PROPAN-2-YLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOBENZENESULFONYL)-5-(PROPAN-2-YLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE typically involves multi-step organic reactions. One common method might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene group: This step might involve coupling reactions such as Suzuki or Stille coupling.

    Bromination: The bromine atom can be introduced using brominating agents like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the sulfur-containing groups.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: The bromine atom can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-BROMOBENZENESULFONYL)-5-(PROPAN-2-YLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE can be used in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The presence of the sulfonyl and thiophene groups could play a crucial role in binding to the target site.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-METHYLBENZENESULFONYL)-5-(PROPAN-2-YLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE
  • 4-(4-CHLOROBENZENESULFONYL)-5-(PROPAN-2-YLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE

Uniqueness

The presence of the bromine atom in 4-(4-BROMOBENZENESULFONYL)-5-(PROPAN-2-YLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE might confer unique reactivity and biological activity compared to its analogs. This could make it a valuable compound for specific applications where such properties are desired.

Properties

Molecular Formula

C16H14BrNO3S3

Molecular Weight

444.4 g/mol

IUPAC Name

4-(4-bromophenyl)sulfonyl-5-propan-2-ylsulfanyl-2-thiophen-2-yl-1,3-oxazole

InChI

InChI=1S/C16H14BrNO3S3/c1-10(2)23-16-15(18-14(21-16)13-4-3-9-22-13)24(19,20)12-7-5-11(17)6-8-12/h3-10H,1-2H3

InChI Key

IDAUBFCJBXGPIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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